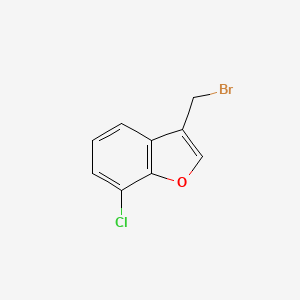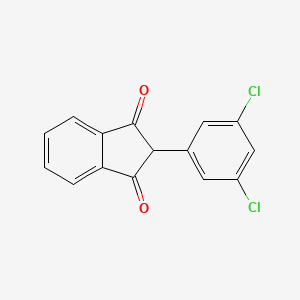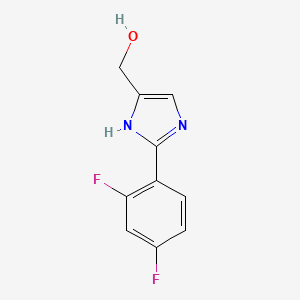
1-(Thiophen-3-yl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophen-3-yl)propane-1,3-diol is an organic compound featuring a thiophene ring attached to a propane-1,3-diol moiety. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-3-yl)propane-1,3-diol typically involves the functionalization of thiophene derivatives. One common method is the reaction of thiophene-3-carboxaldehyde with a suitable diol under acidic or basic conditions to form the desired product. Another approach involves the use of thiophene-3-boronic acid in a Suzuki coupling reaction with a diol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Thiophen-3-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Formation of thiophene-3-carboxylic acid derivatives.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Thiophen-3-yl)propane-1,3-diol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 1-(Thiophen-3-yl)propane-1,3-diol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary and are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(Thiophen-3-yl)propane-1,3-diol can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Known for its use in organic synthesis and as a precursor for pharmaceuticals.
Thiophene-3-boronic acid: Widely used in Suzuki coupling reactions for the formation of carbon-carbon bonds.
2,5-Dimethylthiophene: Used in the synthesis of polymers and advanced materials.
The uniqueness of this compound lies in its specific structure, which combines the properties of a thiophene ring with a diol moiety, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H10O2S |
|---|---|
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
1-thiophen-3-ylpropane-1,3-diol |
InChI |
InChI=1S/C7H10O2S/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5,7-9H,1,3H2 |
InChI-Schlüssel |
OMOCPVDLPNCZMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C(CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13683363.png)









